

# A Comparative Guide to the Spectral Analysis of N-Ethyl Carbazole

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## Compound of Interest

Compound Name: *N-ethyl carbazole*

Cat. No.: *B1664220*

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This guide provides a comprehensive comparison of the spectral data for **N-ethyl carbazole** and its closely related structural analogs, N-methyl carbazole and carbazole. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering valuable insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding and replication of the spectral characterization of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for **N-ethyl carbazole**, N-methyl carbazole, and carbazole.

### <sup>1</sup>H NMR Spectral Data (Chemical Shift $\delta$ in ppm)

Proton	N-Ethyl Carbazole	N-Methyl Carbazole	Carbazole
H-1, H-8	~8.10	~8.10	~8.10
H-4, H-5	~7.50	~7.48	~7.49
H-2, H-7	~7.42	~7.40	~7.40
H-3, H-6	~7.24	~7.23	~7.21
N-CH <sub>2</sub>	~4.38 (q)	-	-
N-CH <sub>3</sub>	-	~3.85 (s)	-
N-CH <sub>2</sub> -CH <sub>3</sub>	~1.45 (t)	-	-
N-H	-	-	~8.0 (br s)

### <sup>13</sup>C NMR Spectral Data (Chemical Shift $\delta$ in ppm)

Carbon	N-Ethyl Carbazole	N-Methyl Carbazole	Carbazole
C-4a, C-4b	~140.5	~140.8	~139.8
C-10a, C-11a	~125.7	~125.6	~125.8
C-2, C-7	~122.9	~122.5	~120.3
C-4, C-5	~120.5	~120.4	~118.9
C-1, C-8	~119.2	~119.0	~110.5
C-3, C-6	~108.8	~108.7	~123.5
N-CH <sub>2</sub>	~37.8	-	-
N-CH <sub>3</sub>	-	~29.1	-
N-CH <sub>2</sub> -CH <sub>3</sub>	~13.8	-	-

### IR Spectral Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Vibrational Mode	N-Ethyl Carbazole	N-Methyl Carbazole	Carbazole
Aromatic C-H Stretch	~3050	~3050	~3051
Aliphatic C-H Stretch	~2970, ~2930	~2950, ~2920	-
Aromatic C=C Stretch	~1600, ~1480, ~1450	~1600, ~1480, ~1450	~1600, ~1485, ~1450
C-N Stretch	~1330	~1330	~1327
Aromatic C-H Bend	~750, ~725	~750, ~725	~750, ~727
N-H Bend (out of plane)	-	-	~727

## UV-Vis Spectral Data (Absorption Maxima $\lambda_{max}$ in nm)

Solvent	N-Ethyl Carbazole	N-Methyl Carbazole	Carbazole
Dichloromethane	~293, 328, 342	Not widely reported	Not widely reported
Acetonitrile	~293, 328, 341	Not widely reported	Not widely reported
Tetrahydrofuran	Not widely reported	Not widely reported	~292, 324, 336

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Approximately 5-10 mg of the solid sample (**N-ethyl carbazole**, N-methyl carbazole, or carbazole) was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Spectra were recorded on a 400 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied to simplify the spectra.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample was analyzed using the thin solid film method. A few milligrams of the compound were dissolved in a minimal amount of a volatile solvent (e.g., methylene chloride). A drop of this solution was placed on a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- **Data Acquisition:** A background spectrum of the clean KBr plate was recorded. The sample-coated plate was then placed in the sample holder, and the spectrum was recorded from 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

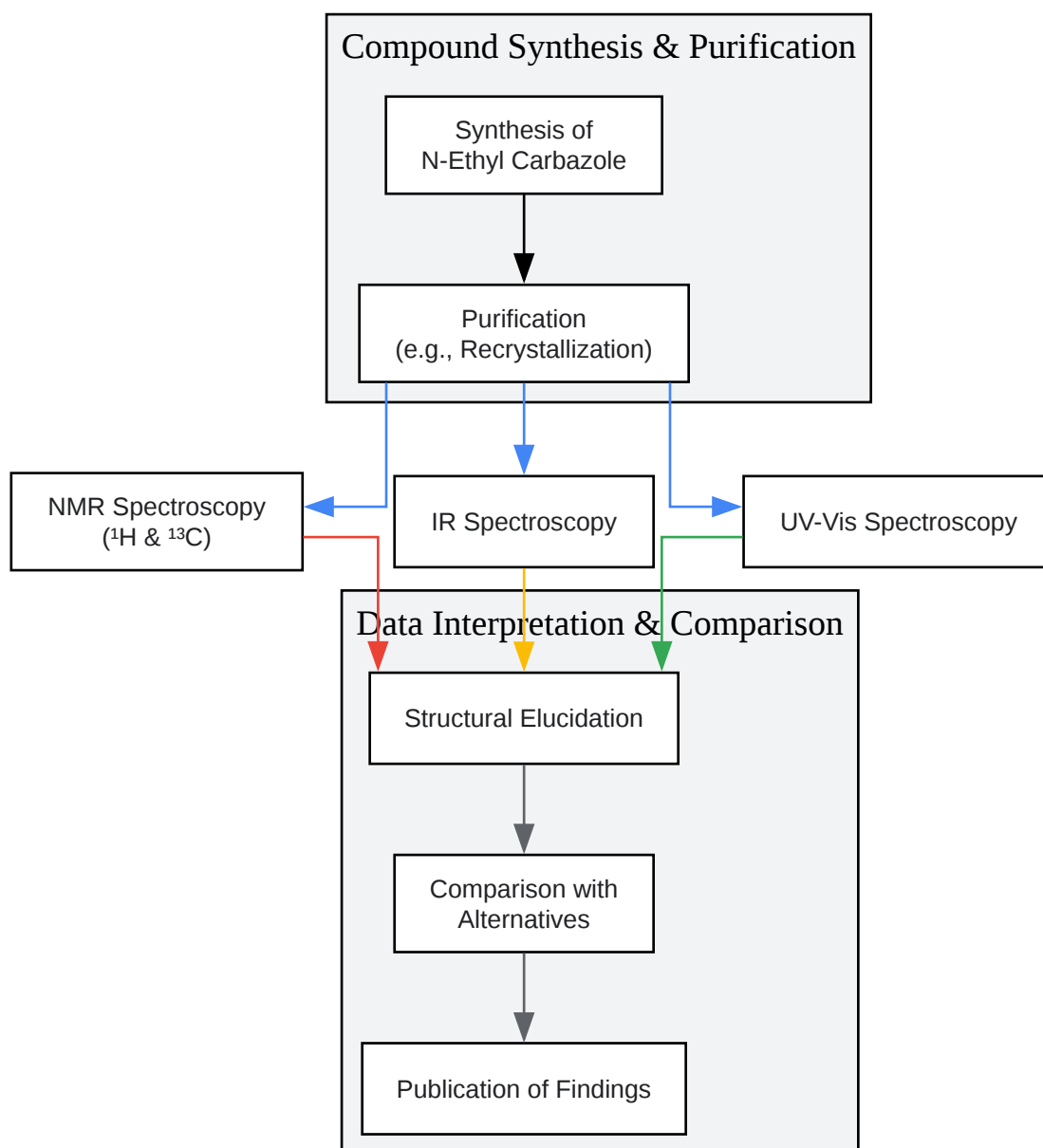
## UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the compound was prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) to a concentration of approximately  $1 \times 10^{-3}$  M. This stock solution was then serially diluted to obtain a final concentration in the range of  $1 \times 10^{-5}$  M.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used for the analysis.
- **Data Acquisition:** The sample was placed in a 1 cm path length quartz cuvette. A matching cuvette containing the pure solvent was used as a reference. The absorbance spectrum was recorded over a wavelength range of 200-800 nm.

- **Data Processing:** The instrument software automatically subtracts the absorbance of the solvent blank from the sample absorbance. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) were identified from the resulting spectrum.

## Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like **N-ethyl carbazole**.



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Workflow for the spectral analysis of **N-ethyl carbazole**.

- To cite this document: BenchChem. [A Comparative Guide to the Spectral Analysis of N-Ethyl Carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664220#spectral-data-analysis-of-n-ethyl-carbazole-nmr-ir-uv-vis]

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